
2-(2-Thienyl)azetidine
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is characterized by a four-membered saturated heterocycle bearing a thiophene substituent at the 2-position. The compound possesses the molecular formula C₇H₉NS with a molecular weight of 139.22 grams per mole. The structural framework consists of an azetidine ring system where the nitrogen atom forms part of the four-membered ring, creating significant ring strain that influences the compound's reactivity profile. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is directly attached to the carbon atom adjacent to the nitrogen in the azetidine ring.
The stereochemical considerations for this compound are particularly important due to the presence of a chiral center at the carbon bearing the thiophene substituent. Research has shown that azetidine derivatives can exist in both enantiomeric forms, with the (S)-configuration being specifically studied for its distinct properties. The spatial arrangement of the thiophene ring relative to the azetidine framework creates unique three-dimensional characteristics that influence molecular interactions and binding affinities. The non-planar conformation typically adopted by the molecule results from steric interactions between the thiophene group and the azetidine ring system.
The compound exhibits significant ring strain due to the four-membered azetidine structure, which deviates substantially from the ideal tetrahedral bond angles. This strain energy contributes approximately 26 kilocalories per mole to the overall molecular energy, making the compound highly reactive in various chemical transformations. The electronic effects of the thiophene substituent further modulate the reactivity by introducing conjugation effects and altering the electron density distribution throughout the molecular framework.
Table 1: Fundamental Molecular Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₉NS | |
Molecular Weight | 139.22 g/mol | |
CAS Registry Number | 777886-76-7 | |
Ring Strain Energy | ~26 kcal/mol | |
Chiral Centers | 1 |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound has been extensively documented through multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed insights into the molecular framework. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the azetidine ring protons, which appear as complex multiplets due to the ring strain and coupling patterns inherent to four-membered ring systems.
The thiophene ring protons in this compound display distinctive chemical shifts that reflect the aromatic character of the five-membered heterocycle. Research has shown that the thiophene protons typically appear in the aromatic region between 6.8 and 7.4 parts per million, with specific coupling patterns that confirm the substitution pattern at the 2-position. The carbon-13 nuclear magnetic resonance spectrum provides complementary information, revealing the carbon framework and confirming the connectivity between the azetidine and thiophene ring systems.
Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The nitrogen-hydrogen stretching vibrations of the azetidine ring typically appear around 3300-3500 wavenumbers, while the carbon-hydrogen stretching frequencies of both the azetidine and thiophene rings contribute to the spectral profile in the 2800-3100 wavenumber region. The aromatic carbon-carbon stretching vibrations of the thiophene ring manifest as distinctive peaks in the 1400-1600 wavenumber range.
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 139, consistent with the molecular formula C₇H₉NS. Characteristic fragmentation patterns include loss of the thiophene substituent and ring-opening reactions of the strained azetidine system, providing additional structural confirmation through predictable fragmentation pathways.
Table 2: Spectroscopic Characteristics of this compound
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound and related azetidine derivatives has provided valuable insights into the solid-state conformational preferences and molecular packing arrangements. While specific crystal structure data for this compound itself may be limited in the available literature, extensive crystallographic studies of related azetidine compounds reveal important structural trends that can be extrapolated to understand the conformational behavior of this specific derivative. The four-membered azetidine ring typically adopts a puckered conformation to minimize ring strain, with the nitrogen atom displaced from the plane defined by the three carbon atoms.
Research on structurally related compounds has demonstrated that azetidine derivatives containing aromatic substituents exhibit specific conformational preferences in the crystalline state. The orientation of the thiophene ring relative to the azetidine framework is influenced by both steric and electronic factors, with crystal packing forces contributing to the overall molecular arrangement. Intermolecular interactions, including hydrogen bonding patterns involving the nitrogen atom of the azetidine ring, play crucial roles in determining the crystal structure and stability.
Conformational studies utilizing computational methods have complemented crystallographic investigations by exploring the potential energy surfaces and preferred conformations of this compound in both gas phase and solution environments. These studies have revealed that the compound can adopt multiple low-energy conformations characterized by different orientations of the thiophene substituent relative to the azetidine ring plane. The rotational barrier around the carbon-carbon bond connecting the two ring systems has been estimated through computational analysis, providing insights into the dynamic behavior of the molecule in solution.
Temperature-dependent studies have shown that conformational interconversion between different rotamers occurs readily at ambient temperatures, suggesting that the compound exists as a dynamic mixture of conformers in solution. The crystallographic data for related azetidine derivatives indicate that specific conformations may be stabilized in the solid state through intermolecular interactions, while solution behavior reflects a more averaged conformational ensemble.
Computational Modeling of Electronic Structure
Computational modeling studies have provided comprehensive insights into the electronic structure and bonding characteristics of this compound through application of various theoretical methods. Density functional theory calculations have been employed to investigate the molecular orbital composition, electron density distribution, and energetic properties of the compound. These computational investigations reveal that the electronic structure is significantly influenced by the interaction between the electron-rich thiophene ring and the strained azetidine framework.
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates that the thiophene ring contributes substantially to the frontier orbital character, with significant orbital density localized on the aromatic sulfur-containing heterocycle. The azetidine ring nitrogen lone pair participates in the overall electronic structure, with computational studies indicating that this lone pair can engage in through-space interactions with the π-system of the thiophene ring under specific conformational arrangements. These electronic interactions contribute to the overall stability and reactivity profile of the molecule.
Natural bond orbital analysis has been utilized to quantify the extent of electron delocalization and conjugation between the azetidine and thiophene ring systems. The results indicate modest but significant electronic communication between the two heterocyclic components, mediated by the connecting carbon-carbon bond. Computational studies have also examined the effects of substituents on the electronic structure, demonstrating how modifications to either the azetidine or thiophene portions can significantly alter the molecular orbital energies and electron distribution patterns.
Electrostatic potential surface calculations provide important insights into the charge distribution and potential binding sites for molecular recognition events. These calculations reveal that the nitrogen atom of the azetidine ring carries significant negative electrostatic potential, making it an attractive site for electrophilic interactions. Conversely, regions of the thiophene ring exhibit positive electrostatic potential, creating complementary binding surfaces that could facilitate molecular recognition processes.
Table 3: Computational Electronic Structure Parameters
Properties
IUPAC Name |
2-thiophen-2-ylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDXALOYXTXLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655586 | |
Record name | 2-(Thiophen-2-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777886-76-7 | |
Record name | 2-(Thiophen-2-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antimicrobial Activity
2-(2-Thienyl)azetidine has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity.
- Gram-Positive Bacteria : Research indicates that certain derivatives of this compound demonstrate potent activity against Staphylococcus aureus and Enterococcus faecalis. For instance, a study reported that the azetidine derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like norfloxacin, suggesting their potential as new antibacterial agents .
- Structure-Activity Relationship (SAR) : The presence and position of substituents on the azetidine ring significantly affect antimicrobial efficacy. For example, compounds with a para-substituted benzyl moiety generally exhibited higher activity compared to those with thienyl substitutions . The absence of chlorine substituents also correlated with increased antibacterial effectiveness against specific strains .
Synthetic Utility
The synthesis of this compound and its derivatives involves various methodologies that enhance their functionalization and application in drug development.
- Synthesis Techniques : Recent studies have highlighted efficient synthetic routes for producing this compound. These include cycloaddition reactions and Passerini reactions, which enable the generation of diverse functionalized azetidines . The use of biocatalysts has also been explored to improve yields and selectivity in these reactions.
- Functionalization Potential : The ability to modify the azetidine core allows for the creation of libraries of compounds that can be screened for biological activity. This versatility makes this compound a valuable scaffold in medicinal chemistry .
Drug Development Potential
Given its promising biological activities, this compound is being considered for further development as a pharmaceutical agent.
- Antibacterial Development : The compound's effectiveness against resistant strains of bacteria positions it as a candidate for developing new antibiotics. Its relatively straightforward synthesis from readily available precursors facilitates further exploration into structure-activity relationships to optimize its pharmacological profile .
- Potential Applications Beyond Antimicrobials : The unique structural features of this compound may also lend themselves to applications in other therapeutic areas, such as anticancer or anti-inflammatory drugs, although more research is needed to elucidate these possibilities.
Data Table: Summary of Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) | Notes |
---|---|---|---|
1 | Staphylococcus aureus | 4 | Comparable to norfloxacin |
2 | Enterococcus faecalis | >512 | Loss of activity with chlorine substituents |
3 | Staphylococcus aureus | 8.6 | Higher activity without ortho chlorine |
Mechanism of Action
The mechanism by which 2-(2-Thienyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, influencing biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Table 1. Binding Affinities (Ki, nM) of Azetidine Analogues at β2*-nAChRs
Compound | Azetidine Ring | α4β2-nAChR | α4β2*-nAChR | α3β4-nAChR |
---|---|---|---|---|
13 | Azetidine | 0.6–1.2 | 1.5–15.4 | >7000 |
18 | Pyrrolidine | 23.1 | 176 | >7000 |
42 | Bicyclic amine | 213 | 296 | >7000 |
Table 2. Enantioselectivity in CAHB of Thienyl Derivatives
Compound | Thienyl Position | Enantiomeric Ratio (er) | Yield (%) |
---|---|---|---|
5n | 2-Thienyl | 97:3 | 85 |
5o | 3-Thienyl | 88:12 | 80 |
Source: .
Biological Activity
2-(2-Thienyl)azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, interactions with neurotransmitter systems, and cytotoxic effects against cancer cells.
Chemical Structure
The compound features a thienyl group attached to an azetidine ring, which contributes to its pharmacological properties. The thienyl moiety is known for enhancing the lipophilicity and biological activity of compounds.
Antibacterial Activity
Recent studies have demonstrated that azetidine derivatives, including those with thienyl substitutions, exhibit significant antibacterial activity. Notably:
- Minimum Inhibitory Concentrations (MICs) : Research indicates that this compound derivatives show varying MIC values against different bacterial strains. For example, azetidine derivatives with thienyl groups demonstrated MIC values ranging from to depending on the specific bacterial strain tested .
- Structure-Activity Relationship (SAR) : The presence of the thienyl group has been correlated with enhanced antibacterial potency compared to other substituents. In a comparative study, compounds with 2-thienyl substitutions exhibited better activity against Staphylococcus aureus and Enterococcus faecalis than their non-thienyl counterparts .
Neurotransmitter Interaction
Research has also evaluated the role of this compound in modulating neurotransmitter systems:
- GABA Uptake Inhibition : A study focused on azetidine derivatives found that certain compounds exhibited inhibitory effects on gamma-aminobutyric acid (GABA) uptake. Specifically, derivatives substituted at the 2-position showed IC50 values as low as for GAT-1 transporters . This suggests potential applications in treating neurological disorders by enhancing GABAergic transmission.
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed in various cancer cell lines:
- Cancer Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (hepatocarcinoma) and MCF-7 (breast cancer). The results indicated that at higher concentrations (around ), it exhibited cytotoxic effects .
- IC50 Values : The IC50 values for various azetidine derivatives were reported to be in the range of , indicating a promising potential for further development as anticancer agents .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antibacterial Efficacy : A comparative analysis of thienyl-substituted azetidines showed that compounds with a para-chloro substitution alongside the thienyl group displayed significantly enhanced antibacterial activity against multiple strains of bacteria .
- Neuropharmacological Effects : In a study examining the effects on GABA transporters, compounds featuring the thienyl group were found to selectively inhibit GABA uptake, suggesting their potential as therapeutic agents in anxiety and seizure disorders .
- Cytotoxicity Profiles : Research involving various azetidine derivatives demonstrated that those with thienyl substitutions had varying cytotoxic profiles across different cancer cell lines, indicating selective toxicity that could be leveraged for targeted cancer therapies .
Q & A
Q. How can researchers address reproducibility challenges in azetidine derivative synthesis?
- Methodological Answer: Document reaction parameters rigorously (e.g., humidity, catalyst lot numbers). Use high-purity reagents (≥99%) and standardized workup protocols. Collaborative validation via platforms like Zenodo ensures data transparency. Cross-check spectral data with public databases (e.g., NMRShiftDB) .
Preparation Methods
Nucleophilic Substitution Using 3-Aminoazetidines
One of the primary methods for synthesizing this compound involves the nucleophilic substitution of azetidine derivatives with thiophene-containing electrophiles. According to a patent (WO2000063168A1), 3-aminoazetidines can be prepared with improved yields and scope, which then serve as nucleophiles to displace leaving groups on heteroaromatic nuclei such as thiophene derivatives. This method benefits from enhanced yields (up to 64%) and allows access to a variety of azetidine derivatives, facilitating medicinal chemistry applications.
Starting from N-t-butyl-O-trimethylsilylazetidine, deprotection and subsequent nucleophilic substitution with a 2-thienyl electrophile under reflux conditions.
Use of bases such as triethylamine and solvents like acetonitrile or methylene chloride.
Purification via silica gel chromatography or crystallization from suitable solvents.
Step | Reagents/Conditions | Outcome/Yield | Notes |
---|---|---|---|
Deprotection | 3 M HCl, room temperature, 1 hour | White crystalline solid, 64% yield | Removal of silyl protecting group |
Nucleophilic substitution | Base (e.g., triethylamine), MeCN, reflux 12 h | Target azetidine derivative | Efficient displacement on heteroaryl electrophile |
Purification | Silica gel chromatography, 50:50 ethyl acetate:hexanes | Pure product, ~78% yield | Removal of impurities |
Reductive Cyclisation of Haloalkyl Imines
A widely studied synthetic route to azetidines, including substituted derivatives, is the reductive cyclisation of γ-haloalkyl imines. This method involves the formation of an imine intermediate from a haloalkyl ketone and an amine, followed by reduction with sodium borohydride to induce intramolecular cyclisation forming the azetidine ring.
For this compound, the corresponding 2-thienyl-substituted imine can be synthesized and subjected to reductive cyclisation under reflux in methanol.
Step | Reagents/Conditions | Outcome/Yield | Notes |
---|---|---|---|
Imine formation | 2-(2-Thienyl)haloalkyl ketone + amine, room temperature | Imine intermediate | Formation of precursor for cyclisation |
Reductive cyclisation | NaBH4, methanol, reflux, 12-24 h | Azetidine derivative, moderate to high yield | Intramolecular SN2-like ring closure |
Purification | Column chromatography or recrystallization | Pure azetidine | Avoids isomerization side reactions |
This route provides moderate to excellent yields (typically 60-85%), but care must be taken to avoid side reactions such as aziridine formation or ring isomerization to pyrrolidines.
[2+2] Cycloaddition of 2-Aminomalonate Derivatives
An alternative and efficient approach involves a [2+2]-cycloaddition reaction between amide-protected 2-aminomalonates and chalcones or other α,β-unsaturated ketones. This method can be adapted to introduce a 2-thienyl substituent by using 2-thienyl-substituted chalcones.
Step | Reagents/Conditions | Outcome/Yield | Notes |
---|---|---|---|
Michael addition | 2-Aminomalonate derivative + 2-thienyl chalcone, room temperature | Michael adduct intermediate | Catalyzed by ammonium salts for higher yield |
Oxidative cyclisation | Mild oxidant, room temperature | Azetidine derivative, 46-75% yield | High diastereoselectivity (>95:5 anti:syn) |
This method is advantageous for synthesizing highly functionalized azetidines with stereochemical control and moderate to good yields.
Microwave-Assisted Cyclization
Recent advances include microwave-assisted synthesis of azetidines, which significantly reduce reaction times and improve yields. For example, microwave irradiation of suitable amino alcohol precursors can promote intramolecular cyclization to form azetidine rings efficiently.
Step | Reagents/Conditions | Outcome/Yield | Notes |
---|---|---|---|
Microwave irradiation | Amino alcohol precursor, toluene, 110 °C, scaled tube | Azetidine derivative, up to 77% yield | Rapid and efficient cyclization |
This method may be adapted for this compound by selecting appropriate thienyl-substituted amino alcohols.
Comparative Analysis of Preparation Methods
Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic substitution | 3-Aminoazetidines, 2-thienyl electrophiles, base, reflux | 60-78 | High yield, broad substrate scope | Requires preparation of aminoazetidines |
Reductive cyclisation of imines | γ-Haloalkyl imines, NaBH4, reflux in MeOH | 60-85 | Straightforward, good yields | Possible side reactions, longer reaction times |
[2+2] Cycloaddition | 2-Aminomalonates, 2-thienyl chalcones, catalysts | 46-75 | Stereoselective, functionalized products | Moderate yields, multi-step process |
Microwave-assisted cyclization | Amino alcohols, microwave irradiation | Up to 77 | Fast, efficient | Requires specialized equipment |
Research Findings and Notes
The improved process described in WO2000063168A1 enhances azetidine yields and scope, allowing easier access to this compound and analogs.
Reductive cyclisation methods, while effective, may suffer from isomerization side reactions; the use of mild conditions and careful purification is critical.
The electronic nature of the 2-thienyl substituent can influence reaction outcomes, especially in cycloaddition methods, where electron-withdrawing or donating groups affect yields.
Microwave-assisted synthesis offers promising rapid routes but requires optimization for specific substrates like this compound.
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.